3-methyl-6-(2-methyl-1H-imidazol-1-yl)-3,4-dihydropyrimidin-4-one
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Overview
Description
3-methyl-6-(2-methyl-1H-imidazol-1-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features both pyrimidine and imidazole rings
Preparation Methods
The synthesis of 3-methyl-6-(2-methyl-1H-imidazol-1-yl)-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazole with a suitable pyrimidine derivative under acidic or basic conditions. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
3-methyl-6-(2-methyl-1H-imidazol-1-yl)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyrimidine rings, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-methyl-6-(2-methyl-1H-imidazol-1-yl)-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-6-(2-methyl-1H-imidazol-1-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
3-methyl-6-(2-methyl-1H-imidazol-1-yl)-3,4-dihydropyrimidin-4-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with potential anticancer properties.
These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
3-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-7-10-3-4-13(7)8-5-9(14)12(2)6-11-8/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZUQHOVYZQJFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=O)N(C=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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